molecular formula C10H11ClO2 B3004784 1-(3-Chloro-4-methoxyphenyl)propan-1-one CAS No. 4394-54-1

1-(3-Chloro-4-methoxyphenyl)propan-1-one

Cat. No. B3004784
CAS RN: 4394-54-1
M. Wt: 198.65
InChI Key: MHJXCGNRHGZATB-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 4394-54-1. Its molecular weight is 198.65 and its IUPAC name is 1-(3-chloro-4-methoxyphenyl)-1-propanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound was synthesized in a flat-bottomed flask by adding methanol, 2-hydroxy acetophenone, sodium hydroxide solution, and p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4 hours .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methoxyphenyl)propan-1-one” can be represented by the InChI code: 1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 . This indicates the presence of a chloro group, a methoxy group, and a propanone group in the molecule .


Physical And Chemical Properties Analysis

The compound “1-(3-Chloro-4-methoxyphenyl)propan-1-one” has a molecular weight of 198.65 . It is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

It is listed under the category ofNeurology Research Chemicals , suggesting that it may have a role in neurological pathways or processes.

Mode of Action

A related compound, 3-chloro-4’-methoxychalcone, is known to undergo nucleophilic attacks to form a cyclic bromonium intermediate

Biochemical Pathways

Given its categorization underNeurology Research Chemicals , it is plausible that it may influence pathways related to neurological functions or disorders.

Pharmacokinetics

Its molecular weight is listed as198.65 g/mol , which could influence its bioavailability and pharmacokinetic behavior.

Action Environment

It is noted that the compound is stored atroom temperature , suggesting that it is stable under these conditions.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXCGNRHGZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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